

Solubility of Octyl Nitrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octyl nitrate

Cat. No.: B1618311

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **octyl nitrate** in various organic solvents. Due to the limited availability of specific quantitative solubility data for n-**octyl nitrate** in publicly available literature, this guide combines qualitative assessments based on chemical principles, data from its close isomer 2-ethylhexyl nitrate, and detailed experimental protocols to enable researchers to determine precise solubility values.

Introduction to Octyl Nitrate

Octyl nitrate ($C_8H_{17}NO_3$) is an organic compound belonging to the alkyl nitrate class. It is a colorless to pale yellow liquid with a characteristic fruity odor.^[1] Its molecular structure, featuring a long, nonpolar octyl chain, renders it significantly hydrophobic, indicating poor solubility in water but favorable solubility in nonpolar organic solvents.^[1] This property is critical in its various industrial applications, including its use as a cetane improver in diesel fuel.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," **octyl nitrate** is expected to be readily soluble in nonpolar and moderately polar organic solvents. Its hydrophobic octyl group dominates its physical behavior, leading to high affinity for solvents with similar low polarity.

While specific quantitative data for n-**octyl nitrate** is scarce, the solubility of its isomer, 2-ethylhexyl nitrate, provides valuable insight. 2-ethylhexyl nitrate is reported to be "immiscible

with water" and has a very low measured solubility of 12.6 mg/L at 20°C.[2][3][4] This strongly supports the hydrophobic nature of C8 alkyl nitrates.

Table 1: Qualitative Solubility of **Octyl Nitrate** in Common Organic Solvents

Solvent	Chemical Formula	Polarity	Expected Solubility	Rationale
Hexane	C ₆ H ₁₄	Nonpolar	Miscible	"Like dissolves like"; both are nonpolar hydrocarbons.
Toluene	C ₇ H ₈	Nonpolar (Aromatic)	Miscible	Both are nonpolar, and octyl nitrate's organic nature favors dissolution.
Diethyl Ether	(C ₂ H ₅) ₂ O	Slightly Polar	Highly Soluble	Ether is a good solvent for many organic compounds.
Acetone	(CH ₃) ₂ CO	Polar Aprotic	Soluble	Acetone is a versatile solvent capable of dissolving many organic substances.
Ethanol	C ₂ H ₅ OH	Polar Protic	Soluble	The nonpolar octyl chain will interact favorably with the ethyl group of ethanol.
Methanol	CH ₃ OH	Polar Protic	Moderately Soluble	The higher polarity of methanol compared to ethanol may slightly reduce solubility.

Water	H ₂ O	Highly Polar	Insoluble/Slightly Soluble	The large nonpolar octyl group results in very low affinity for the polar water molecules.
-------	------------------	--------------	----------------------------	--

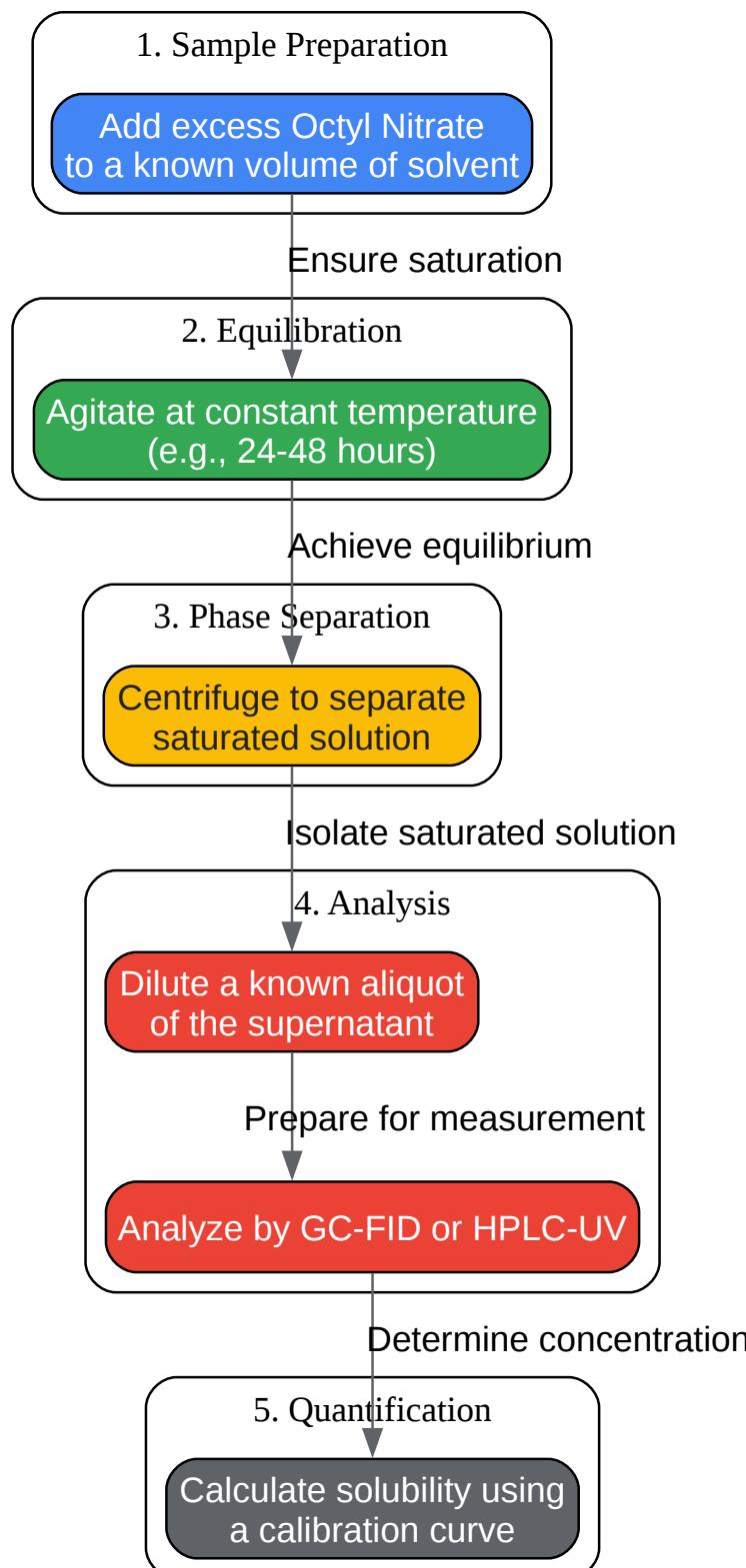
Experimental Determination of Solubility

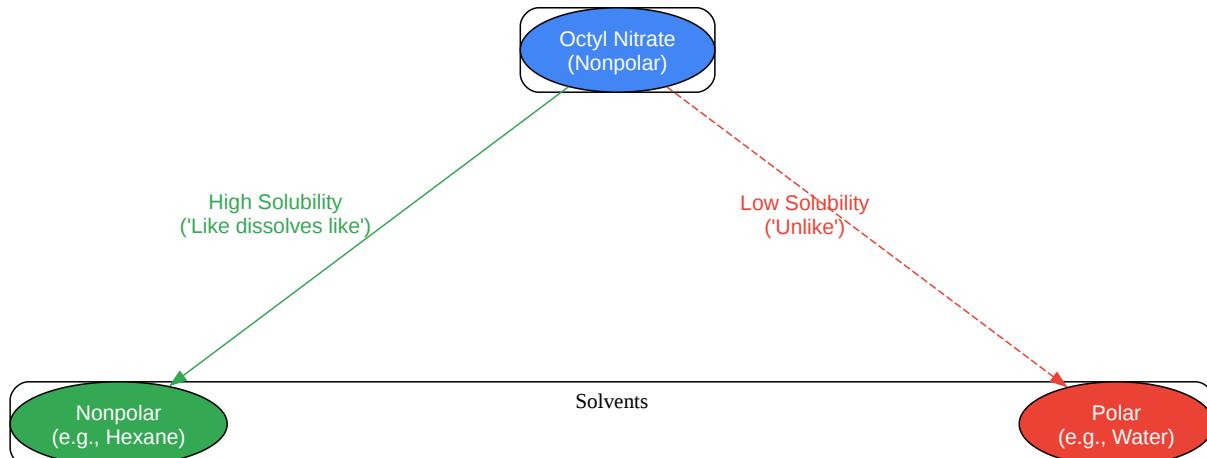
For researchers requiring precise quantitative solubility data, a well-designed experimental protocol is essential. The following section outlines a detailed methodology for determining the solubility of **octyl nitrate** in various organic solvents.

Materials and Equipment

- **n-Octyl nitrate** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.1 mg)
- Thermostatically controlled shaker or water bath
- Centrifuge
- Calibrated positive displacement pipettes
- Vials with screw caps
- Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID, or High-Performance Liquid Chromatography with UV detection - HPLC-UV)

Experimental Protocol: Isothermal Shake-Flask Method


This method involves creating a saturated solution of **octyl nitrate** in the chosen solvent at a constant temperature and then quantifying the concentration of the dissolved solute.


- Preparation of Supersaturated Solutions:
 - Add an excess amount of **octyl nitrate** to a known volume of the selected organic solvent in a sealed vial. The excess solid phase is crucial to ensure saturation is reached.
 - Prepare triplicate samples for each solvent to ensure the reliability of the results.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the undissolved **octyl nitrate** to settle.
 - To ensure complete separation of the saturated solution from the excess solute, centrifuge the vials at a high speed.
- Sample Dilution and Analysis:
 - Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) using a calibrated pipette.
 - Dilute the aliquot with a known volume of the appropriate solvent to a concentration within the linear range of the analytical instrument.
 - Analyze the diluted samples using a validated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of **octyl nitrate**.
- Quantification:

- Prepare a calibration curve using standard solutions of **octyl nitrate** of known concentrations.
- Use the calibration curve to determine the concentration of **octyl nitrate** in the diluted samples.
- Calculate the solubility of **octyl nitrate** in the original saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of **octyl nitrate** solubility and the general relationship between molecular polarity and solubility.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 629-39-0: Octyl nitrate | CymitQuimica [cymitquimica.com]
- 2. parchem.com [parchem.com]
- 3. redox.com [redox.com]
- 4. 2-Ethylhexyl nitrate 97 27247-96-7 [sigmaaldrich.com]
- To cite this document: BenchChem. [Solubility of Octyl Nitrate in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1618311#solubility-of-octyl-nitrate-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com